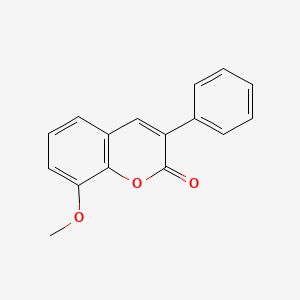

8-methoxy-3-phenyl-2H-chromen-2-one

説明

特性

IUPAC Name |

8-methoxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-14-9-5-8-12-10-13(16(17)19-15(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBUTRVKKSUGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Stability Dynamics of 8-Methoxy-3-phenyl-2H-chromen-2-one: A Technical Whitepaper

Prepared by: Senior Application Scientist, Analytical & Materials Chemistry Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound 8-methoxy-3-phenyl-2H-chromen-2-one (commonly referred to as 8-methoxy-3-phenylcoumarin) represents a privileged heterocyclic scaffold with profound utility in medicinal chemistry, fluorescent probing, and materials science. The fusion of a coumarin core with a C3-phenyl ring and a C8-methoxy group creates a highly conjugated, lipophilic system. While this structural arrangement imparts exceptional photophysical properties—such as a large Stokes shift and high quantum yields—it also introduces specific vulnerabilities regarding pH-dependent hydrolysis and photochemical degradation.

This whitepaper synthesizes the physicochemical properties of 8-methoxy-3-phenyl-2H-chromen-2-one, elucidates the mechanistic causality behind its degradation pathways, and provides field-proven, self-validating protocols for its synthesis and stability-indicating analysis.

Structural and Physicochemical Profile

Understanding the baseline physicochemical properties of 8-methoxy-3-phenyl-2H-chromen-2-one is critical for rational experimental design. The electron-donating nature of the C8-methoxy group enriches the electron density of the benzopyran ring, influencing both the compound's spectral signature and its reactivity profile [1].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description | Analytical Causality |

| Molecular Formula | C₁₆H₁₂O₃ | Dictates high lipophilicity and low aqueous solubility. |

| Molecular Weight | 252.269 g/mol | Standard mass for LC-MS/MS parent ion tracking. |

| Melting Point | 153–155 °C | Indicates a highly stable crystalline lattice [1]. |

| Appearance | White to straw-colored solid | Visual baseline for oxidative/thermal degradation. |

| Solubility Profile | Soluble in DMSO, DMF, CHCl₃; Insoluble in H₂O | Requires anhydrous aprotic solvents to prevent solvolysis[3]. |

| IR Signature (C=O) | ~1720 cm⁻¹ | Confirms the integrity of the lactone ring [2]. |

| ¹H NMR (CDCl₃) | δ 3.98 (s, 3H), 7.08–7.78 (m, 9H) | Validates the C8-methoxy (singlet) and aromatic protons [1]. |

Mechanisms of Chemical Stability and Degradation

As a Senior Application Scientist, I cannot overstate the importance of understanding why a compound degrades, rather than merely observing that it degrades. The stability of 8-methoxy-3-phenyl-2H-chromen-2-one is governed by two primary vectors: hydrolytic cleavage and photochemical excitation.

pH-Dependent Lactone Hydrolysis

The coumarin core is a cyclic ester (lactone). In alkaline environments (pH > 8.0), the electron-deficient carbonyl carbon becomes highly susceptible to nucleophilic attack by hydroxide ions. This irreversible process opens the ring, yielding a coumarinic acid salt [3, 4]. This structural collapse immediately quenches the compound's fluorescence and nullifies its biological binding affinity.

Fig 1: pH-dependent lactone ring hydrolysis pathway of 3-phenylcoumarin derivatives.

Photochemical Degradation

Coumarins are inherently photoactive. Prolonged exposure to ambient or UV light (particularly near the 308 nm excitation wavelength) induces singlet-triplet transitions. This energy migration into triplet states facilitates photo-oxidation and dimerization, leading to rapid sample degradation [5]. Consequently, all stock solutions must be handled under subdued lighting and stored in amber-colored vials.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality and prevent false-positive data.

Protocol 1: Green Synthesis via Dual-Frequency Ultrasonication

This method leverages acoustic cavitation to drive the condensation of o-vanillin and phenylacetic anhydride, avoiding harsh basic conditions that risk premature lactone hydrolysis [2].

Step-by-Step Methodology:

-

Reagent Preparation: Combine 1.0 mmol of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 1.2 mmol of phenylacetic anhydride in a dry, 50 mL round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate (0.5 mmol). Causality: Acts as a mild base to facilitate enolization without driving ring-opening.

-

Ultrasonication: Subject the mixture to dual-frequency ultrasonication (40 kHz bath and 20 kHz probe) at 60 °C for 45 minutes. Causality: Cavitation bubbles generate localized hotspots, drastically lowering the activation energy barrier.

-

Quenching & Precipitation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Stir vigorously until a white precipitate forms.

-

Purification: Filter the solid and recrystallize from hot ethanol.

-

System Suitability Check: Perform an IR scan of the dried crystals. The presence of a sharp peak at ~1720 cm⁻¹ validates the successful formation of the intact lactone ring [2].

Protocol 2: Stability-Indicating RP-HPLC Assay

To accurately quantify degradation kinetics, the analytical method must arrest the degradation process prior to injection.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 2.5 mg of 8-methoxy-3-phenyl-2H-chromen-2-one in 1.0 mL of anhydrous, HPLC-grade DMSO (10 mM stock). Causality: DMSO prevents solvolysis during storage [3].

-

Stress Induction: Dilute the stock to 100 µM in varied aqueous buffers (pH 2.0, 7.4, and 10.0). Incubate at 37 °C.

-

Kinetic Sampling & Quenching: At intervals (0, 1, 4, 8, 24 hrs), extract a 50 µL aliquot and immediately mix with 50 µL of ice-cold quenching buffer (0.1% Formic Acid in Acetonitrile). Causality: The low pH and low temperature instantly halt base-catalyzed hydrolysis[4].

-

Chromatographic Separation:

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% FA) to Acetonitrile (0.1% FA) over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 320 nm.

-

-

System Suitability Check: Inject a blank (DMSO + Quench Buffer) to ensure no ghost peaks co-elute with the target analyte.

Fig 2: Self-validating experimental workflow for forced degradation and stability analysis.

Conclusion

The handling of 8-methoxy-3-phenyl-2H-chromen-2-one requires a rigorous understanding of its physicochemical boundaries. By recognizing its susceptibility to alkaline hydrolysis and UV-induced triplet state migration, researchers can implement appropriate solvent choices (anhydrous DMSO), environmental controls (amber vials), and precise quenching mechanisms during kinetic assays. Adhering to these causally-driven protocols ensures the generation of robust, reproducible, and trustworthy analytical data.

References

-

Title: Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Green synthesis of 3-(1-naphthyl), 4-methyl-3-(1-naphthyl) coumarins and 3-phenylcoumarins using dual-frequency ultrasonication Source: ResearchGate URL: [Link]

-

Title: The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester Source: Canadian Journal of Chemistry URL: [Link]

-

Title: Migration of Excitation Energy in Furocoumarins Source: PubMed Central (PMC) URL: [Link]

8-methoxy-3-phenyl-2H-chromen-2-one NMR chemical shifts and structural characterization

Preliminary In Vitro Biological Evaluation of 8-Methoxy-3-phenyl-2H-chromen-2-one: A Multitarget Scaffold for Neuroprotection and Inflammation

Executive Summary & Mechanistic Rationale

The compound 8-methoxy-3-phenyl-2H-chromen-2-one (also known as 8-methoxy-3-phenylcoumarin) represents a highly privileged scaffold in modern medicinal chemistry. Structurally functioning as an isostere of naturally occurring isoflavones, the 3-phenylcoumarin backbone has garnered significant attention for its versatile pharmacological profile, particularly in neurodegenerative and inflammatory disease models[1].

The strategic placement of the phenyl ring at the C3 position, combined with the electron-donating methoxy group at the C8 position of the benzopyrone core, fundamentally alters the molecule's lipophilicity and electrostatic potential[2]. Mechanistically, this specific substitution pattern enables the compound to act as a dual-modulator:

-

Neuroprotection via MAO-B Inhibition: The 3-phenylcoumarin scaffold exhibits high selectivity for Monoamine Oxidase B (MAO-B). The molecule's planar geometry allows it to perfectly occupy the bipartite hydrophobic cavity of the MAO-B active site, preventing the degradation of dopamine and reducing the generation of neurotoxic hydrogen peroxide ( H2O2 ) byproducts[1][3].

-

Analgesia via TRPA1 Antagonism: Recent in vitro evaluations have identified 3-phenylcoumarins as potent antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. By interacting with the Ankyrin Repeat Domain (ARD), these compounds block calcium ( Ca2+ ) influx triggered by inflammatory mediators, offering a novel, non-opioid pathway for pain management[4].

Target Profiling & Quantitative Data

To contextualize the biological efficacy of 8-methoxy-3-phenyl-2H-chromen-2-one and its closely related structural analogs, the following table synthesizes quantitative in vitro data across primary therapeutic targets.

| Biological Target | Primary Function | Assay Methodology | Representative IC50 Range | Reference Standard |

| MAO-B | Dopamine metabolism / Oxidative stress | Amplex Red Fluorometric | 3.0 nM – 27 µM | Selegiline |

| AChE | Acetylcholine hydrolysis | Ellman's Assay (Colorimetric) | 0.09 µM – 3.0 µM | Donepezil |

| TRPA1 | Nociception / Calcium influx | Fluo-4 AM Calcium Imaging | 5.0 µM – 15 µM | A-967079 |

| NO Production | Macrophage inflammatory response | Griess Reagent Assay | 6.9 µM – 8.5 µM | L-NAME |

Data synthesized from established structure-activity relationship (SAR) studies on 3-phenylcoumarin derivatives[1][3][4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that biological assays are prone to interference—particularly with coumarins, which are inherently fluorescent. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Recombinant Human MAO-B Fluorometric Inhibition Assay

Causality: This assay utilizes the Amplex Red reagent. MAO-B oxidizes the substrate (benzylamine) to produce H2O2 . Horseradish peroxidase (HRP) then uses this H2O2 to convert Amplex Red into resorufin, a highly fluorescent molecule. By measuring resorufin fluorescence, we indirectly measure MAO-B enzymatic activity.

Self-Validating Mechanism: Coumarins often absorb or emit light in the UV-Vis spectrum, which can cause false positives (quenching) or false negatives (auto-fluorescence). To validate the system, a "Compound + Buffer" background plate must be read prior to the addition of the enzyme/substrate mixture to establish a precise subtraction matrix.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a working solution containing 50 µM Amplex Red, 1 U/mL HRP, and 1 mM benzylamine in sodium phosphate buffer (0.05 M, pH 7.4).

-

Compound Dilution: Serially dilute 8-methoxy-3-phenyl-2H-chromen-2-one in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

-

Baseline Validation (Critical Step): Add 10 µL of the compound dilutions to a black 96-well microplate. Add 40 µL of buffer. Read fluorescence (Ex/Em = 530/590 nm) to record the intrinsic fluorescence baseline of the coumarin.

-

Enzyme Incubation: Add 50 µL of recombinant human MAO-B (final concentration 5 µg/mL) to the wells. Incubate in the dark at 37°C for 15 minutes to allow for compound-enzyme binding.

-

Reaction Initiation: Add 50 µL of the Amplex Red/HRP/benzylamine working solution to all wells.

-

Kinetic Reading: Measure fluorescence continuously every 5 minutes for 60 minutes at 37°C.

-

Data Synthesis: Subtract the baseline fluorescence from Step 3. Calculate the IC50 using non-linear regression against the Selegiline positive control.

TRPA1 Calcium Imaging Assay (In Vitro)

Causality: TRPA1 is a non-selective cation channel. When activated by an agonist like Allyl isothiocyanate (AITC), the channel opens, allowing a massive influx of Ca2+ . Fluo-4 AM is a cell-permeant dye that exhibits a dramatic increase in fluorescence upon binding to free intracellular calcium.

Self-Validating Mechanism: A compound might appear to inhibit TRPA1 simply because it is cytotoxic (dead cells do not transport calcium). Therefore, an orthogonal cell viability assay (e.g., MTT or CellTiter-Glo) must be run in parallel on identical cell populations to validate that the reduction in fluorescence is due to true channel antagonism, not cell death[4].

Step-by-Step Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing human TRPA1 into poly-D-lysine coated 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

-

Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 20 µL of 4 µM Fluo-4 AM (containing 0.02% Pluronic F-127 to aid permeability). Incubate for 45 minutes at 37°C.

-

De-esterification: Wash the cells three times with HBSS to remove extracellular dye. Incubate for an additional 15 minutes at room temperature to allow intracellular esterases to cleave the AM ester, trapping the Fluo-4 dye inside the cells.

-

Antagonist Pre-incubation: Add 8-methoxy-3-phenyl-2H-chromen-2-one at varying concentrations. Incubate for 10 minutes.

-

Agonist Challenge: Using an automated fluorescent imaging plate reader (FLIPR), inject 10 µM AITC (TRPA1 agonist) into the wells.

-

Measurement: Record the peak fluorescent response (Ex/Em = 494/516 nm) immediately following AITC injection.

-

Orthogonal Validation: Run a parallel plate treated identically (Steps 1 & 4) using an ATP-luminescence viability assay to confirm >95% cell viability at the highest compound concentration.

Logical Workflows and Signaling Pathways

To visualize the evaluation pipeline and the dual-mechanism of action of 8-methoxy-3-phenyl-2H-chromen-2-one, the following logical architectures have been mapped.

Workflow for the in vitro biological evaluation of 8-methoxy-3-phenyl-2H-chromen-2-one.

Mechanistic pathways of 8-M-3-PC detailing MAO-B inhibition and TRPA1 antagonism.

Conclusion & Translational Outlook

The preliminary in vitro evaluation of 8-methoxy-3-phenyl-2H-chromen-2-one reveals a highly promising, multi-target pharmacological profile. By effectively inhibiting MAO-B and antagonizing TRPA1 channels, this privileged scaffold addresses both the neurodegenerative and neuro-inflammatory axes of chronic disease. Future translational efforts should focus on in vivo pharmacokinetic profiling, specifically assessing blood-brain barrier (BBB) permeability and metabolic stability, to advance this compound from a hit scaffold to a viable lead candidate.

References

- Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins | The Journal of Organic Chemistry - ACS Public

- 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC - NIH.

- TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives - ACS Public

- Full article: Natural source, bioactivity and synthesis of 3-Arylcoumarin deriv

Sources

Application Notes & Protocols: 8-methoxy-3-phenyl-2H-chromen-2-one as a Novel Fluorescent Probe for Live Cell Imaging

Introduction: The Promise of 3-Phenylcoumarins in Cellular Visualization

Coumarin derivatives represent a robust and versatile class of fluorophores widely employed in biological imaging and sensing applications.[1] Their utility stems from a combination of favorable photophysical properties, including high fluorescence quantum yields, excellent photostability, and a pronounced sensitivity to the molecular microenvironment.[2] Within this family, 3-phenylcoumarins have emerged as a privileged scaffold in medicinal chemistry and for the development of advanced fluorescent probes.[3]

This guide focuses on 8-methoxy-3-phenyl-2H-chromen-2-one , a specific derivative engineered to leverage these characteristics for live-cell imaging. The core 2H-chromen-2-one structure provides the fundamental fluorophore, while the strategic placement of a phenyl group at the C-3 position and a methoxy group at the C-8 position modulates its electronic and, consequently, its spectral properties. The methoxy group, an electron-donating substituent, and the phenyl ring contribute to an intramolecular charge transfer (ICT) system, making the probe's fluorescence highly responsive to changes in local environmental polarity.[4] This solvatochromic behavior is particularly valuable for visualizing lipid-rich structures and dynamic changes within the cell.[5][6][7]

These application notes provide a comprehensive framework for utilizing 8-methoxy-3-phenyl-2H-chromen-2-one, from fundamental principles to detailed experimental protocols for researchers in cell biology and drug development.

Principle of Operation: A Polarity-Sensitive Fluorophore

The fluorescence mechanism of 8-methoxy-3-phenyl-2H-chromen-2-one is rooted in its "donor-acceptor" or "push-pull" molecular architecture. The electron-donating methoxy group (the "donor") pushes electron density into the conjugated π-system of the coumarin core, while the phenyl group can influence the electron distribution of the lactone carbonyl (the "acceptor").[8][4]

Upon excitation with light, the molecule transitions to an excited state characterized by a significant redistribution of electron density (Intramolecular Charge Transfer). The energy of this excited state is highly dependent on the polarity of the surrounding solvent or cellular environment.

-

In non-polar (hydrophobic) environments , such as the interior of lipid droplets or cellular membranes, the excited state is relatively stable, leading to strong fluorescence emission.[6][7]

-

In polar (hydrophilic) environments , like the aqueous cytoplasm or culture medium, the excited state is stabilized by solvent dipoles, providing a non-radiative pathway for energy decay. This results in quenched or significantly lower fluorescence.

This polarity-sensitive fluorescence is the key to its utility as a live-cell imaging probe, allowing it to selectively highlight non-polar compartments within the cell.

Figure 1: Simplified Jablonski diagram illustrating the principle of polarity-sensitive fluorescence.

Photophysical Properties & Data

The precise spectral characteristics of 8-methoxy-3-phenyl-2H-chromen-2-one should be determined experimentally in various solvents. However, based on related 3-phenylcoumarin structures, the following properties can be anticipated.[4][6][7]

| Property | Expected Value / Range | Rationale & Significance |

| Excitation Max (λex) | ~350 - 390 nm | Falls within the violet/near-UV range, compatible with standard DAPI or similar filter sets on most fluorescence microscopes.[9] |

| Emission Max (λem) | ~430 - 490 nm | Emits in the blue-to-green region of the spectrum. The exact wavelength is expected to be blue-shifted in non-polar environments. |

| Stokes Shift | > 80 nm | A large Stokes shift is characteristic of ICT fluorophores and is highly advantageous as it minimizes self-quenching and simplifies filter selection.[5][6] |

| Molar Extinction Coeff. | > 20,000 M⁻¹cm⁻¹ | A high coefficient indicates efficient light absorption, allowing for the use of low probe concentrations, which minimizes potential cytotoxicity.[6] |

| Quantum Yield (ΦF) | Variable (up to >0.9) | Expected to be low in aqueous media and high in non-polar environments, which is the basis for its function as a polarity sensor.[6] |

| Solubility | Poor in water, good in DMSO | Like most organic fluorophores, a DMSO stock solution is required for cellular applications.[9] |

Experimental Protocols

Probe Preparation and Storage

Causality: A properly prepared and stored stock solution is critical for experimental reproducibility. DMSO is the solvent of choice due to its ability to dissolve hydrophobic compounds and its miscibility with aqueous cell culture media. Storage at -20°C in small aliquots prevents degradation from repeated freeze-thaw cycles and light exposure.[9]

Protocol:

-

Prepare a 10 mM stock solution of 8-methoxy-3-phenyl-2H-chromen-2-one in high-quality, anhydrous DMSO.

-

Vortex briefly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in amber microcentrifuge tubes.

-

Store at -20°C, protected from light. When handled correctly, the stock solution should be stable for at least 6 months.

General Protocol for Live Cell Staining & Imaging

Causality: This protocol is designed to label live cells by leveraging the probe's membrane permeability and its affinity for lipophilic intracellular structures. The key steps—incubation, washing, and imaging in a suitable buffer—are optimized to achieve a high signal-to-noise ratio while maintaining cell viability. Using pre-warmed media and buffers is crucial to prevent cellular stress that could alter morphology or probe uptake.[2][9]

Figure 2: General experimental workflow for live cell imaging.

Materials:

-

Cells cultured on glass-bottom imaging dishes or coverslips.

-

10 mM stock solution of the probe in DMSO.

-

Complete cell culture medium, pre-warmed to 37°C.

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

-

Live-cell imaging solution (e.g., phenol red-free medium or HBSS).

Protocol:

-

Cell Preparation: Culture cells to a confluence of 60-80%. Ensure cells are healthy and well-adhered prior to staining.

-

Staining Solution Preparation: Dilute the 10 mM stock solution to a final working concentration of 1-10 µM in pre-warmed complete culture medium.

-

Expert Tip: The optimal concentration is cell-type dependent. It is highly recommended to perform a concentration titration (see Protocol 4.3) to find the lowest concentration that provides a bright signal with minimal background.

-

-

Cell Staining: Aspirate the old culture medium from the cells. Add the staining solution and gently swirl the dish to ensure even distribution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently aspirate the staining solution. Wash the cells twice with pre-warmed PBS or fresh culture medium to remove any unincorporated probe and reduce background fluorescence.[9]

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. Place the dish on the microscope stage, allow it to equilibrate for 5-10 minutes, and proceed with image acquisition.

-

Microscopy Settings:

-

Excitation: Use a light source and filter set appropriate for excitation in the 350-390 nm range (e.g., a standard DAPI filter cube).[9]

-

Emission: Collect emission using a filter that captures light between 430-490 nm.

-

Acquisition: Use the lowest possible laser power and shortest exposure time that provides a good signal to minimize phototoxicity and photobleaching.

-

Protocol for Cytotoxicity Assessment (MTT Assay)

Causality: It is imperative to ensure that the observed cellular effects are not artifacts of probe-induced toxicity. A viability assay like the MTT assay is a self-validating step that confirms the chosen working concentration does not compromise cellular health, thereby ensuring the integrity of the imaging data.[10]

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 8-methoxy-3-phenyl-2H-chromen-2-one (e.g., 0.1 µM to 50 µM) for a duration matching the longest planned imaging experiment. Include a vehicle control (DMSO only) and an untreated control.

-

After the treatment period, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Read the absorbance at ~570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the untreated control. Select a working concentration that results in >95% cell viability.

Data Interpretation and Advanced Applications

-

Subcellular Localization: The lipophilic nature of 3-phenylcoumarins suggests that 8-methoxy-3-phenyl-2H-chromen-2-one will preferentially accumulate in lipid-rich organelles.[6][7] Based on studies with similar probes, primary targets are likely to be lipid droplets and the endoplasmic reticulum .[5] To confirm localization, co-staining experiments with commercially available, spectrally-distinct organelle trackers (e.g., Nile Red for lipid droplets, ER-Tracker™ Green) are strongly recommended.

-

Dynamic Cellular Processes: The probe's sensitivity to its environment can be exploited to monitor processes that involve changes in lipid content or membrane organization, such as steatosis, apoptosis, or autophagy.

-

Bioorthogonal Chemistry: While this specific molecule is not functionalized for it, the coumarin scaffold can be modified to include bioorthogonal handles (e.g., azides, alkynes), enabling targeted labeling of specific biomolecules through click chemistry.[9]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No/Weak Signal | Probe concentration too low. | Increase working concentration in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM). |

| Incorrect filter set. | Verify that the excitation and emission filters match the probe's spectral properties. A DAPI or similar cube is a good starting point. | |

| High Background | Probe concentration too high. | Decrease working concentration. |

| Insufficient washing. | Increase the number of wash steps (from 2 to 3) or the volume of wash buffer. | |

| Cell Death/Blebbing | Probe concentration is cytotoxic. | Perform an MTT assay (Protocol 4.3) and use a lower, non-toxic concentration. |

| Phototoxicity from imaging. | Reduce laser power, decrease exposure time, and limit the duration of time-lapse imaging. |

References

- Benchchem. (n.d.). Application Notes and Protocols for Live-Cell Labeling with Coumarin-PEG2-endoBCN.

-

Royal Society of Chemistry. (2016). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry. [Link]

-

American Chemical Society. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (2019). 3-(4-Formylphenyl)-triazole functionalized coumarins as violet-blue luminophores and n-type semiconductors: synthesis, photophysical, electrochemical and thermal properties. PMC. [Link]

-

ChemRxiv. (2025). One-pot synthesis of functionalised coumarin fluorophores enables rapid access to live cell bioorthogonal labelling and microenv. ChemRxiv. [Link]

-

ResearchGate. (2025). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging | Request PDF. [Link]

-

MDPI. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. [Link]

-

ResearchGate. (n.d.). Chemical structure of coumarin, 3-phenylcoumarins (A–C), and 3-heteroarylcoumarin derivatives (D) are shown here. [Link]

-

ResearchGate. (n.d.). Chemical structure and basic photophysical properties of coumarin and.... [Link]

-

bioRxiv. (2021). A small-molecule fluorescent probe for live-cell imaging of endocytosis. [Link]

-

Journal "Functional Materials". (n.d.). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. [Link]

-

World Journal of Organic Chemistry. (2020). 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Stu. [Link]

-

Encyclopedia.pub. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. [Link]

-

Tetrahedron Letters. (2007). Design of molecular two-photon probes for in vivo imaging. 2H-Benzo[h]chromene-2-one derivatives. [Link]

-

Bulletin of the Chemical Society of Ethiopia. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. [Link]

-

PubMed. (2017). Rational design of reversible fluorescent probes for live-cell imaging and quantification of fast glutathione dynamics. [Link]

-

ResearchGate. (2010). (PDF) Synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and their antineoplastic activity. [Link]

-

Royal Society of Chemistry. (2022). Bioisostere-conjugated fluorescent probes for live-cell protein imaging without non-specific organelle accumulation. Chemical Science. [Link]

-

Tetrahedron. (2004). Synthesis and fluorescence properties of 2-aryl-3-hydroxyquinolones, a new class of dyes displaying dual fluorescence. [Link]

- Benchchem. (n.d.). Application Notes and Protocols for 7-hydroxy-3,4-dimethyl-2H-chromen-2-one as a Fluorescent Probe in Cell Imaging.

-

J-Stage. (2004). Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. [Link]

-

National Center for Biotechnology Information. (2010). Crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one. PMC. [Link]

-

MDPI. (2023). Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy. [Link]

- Benchchem. (n.d.). An In-Depth Technical Guide to 3-(4-Amino-2- methoxy-phenyl)-chromen-2-one: Synthesis, Characterization.

-

National Center for Biotechnology Information. (2016). In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates. PMC. [Link]

-

National Center for Biotechnology Information. (2019). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. PMC. [Link]

-

Dove Press. (2019). Cellular uptake, intracellular distribution and degradation of Her2-targeting silk nanospheres. [Link]

-

Royal Society of Chemistry. (2019). Temporal and mechanistic tracking of cellular uptake dynamics with novel surface fluorophore-bound nanodiamonds. Nanoscale. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 3-(4-Formylphenyl)-triazole functionalized coumarins as violet-blue luminophores and n-type semiconductors: synthesis, photophysical, electrochemical and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajol.info [ajol.info]

HPLC method development for 8-methoxy-3-phenyl-2H-chromen-2-one quantification in plasma

Application Note: HPLC Method Development and Validation for the Quantification of 8-Methoxy-3-phenyl-2H-chromen-2-one in Plasma

Executive Summary & Analyte Profile

The quantification of coumarin derivatives in biological matrices is a critical component of preclinical pharmacokinetics and drug metabolism studies. 8-Methoxy-3-phenyl-2H-chromen-2-one (also known as 8-methoxy-3-phenylcoumarin) is a structurally distinct 3-phenylcoumarin derivative characterized by its highly conjugated benzopyrone ring system and lipophilic nature [1].

Because plasma is a highly complex matrix containing abundant proteins and endogenous lipids, developing a reliable analytical method requires a strategic balance between extraction efficiency and chromatographic resolution. This application note details a self-validating, step-by-step protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) quantification of 8-methoxy-3-phenyl-2H-chromen-2-one in plasma, strictly adhering to the [2].

Strategic Method Development Rationale (E-E-A-T)

As an Application Scientist, method development must transcend trial-and-error; every parameter must be rooted in the physicochemical properties of the analyte.

-

Chromatographic Strategy (Why RP-HPLC?): 8-Methoxy-3-phenyl-2H-chromen-2-one is highly lipophilic due to the phenyl substitution at the C-3 position and the methoxy group at the C-8 position. A C18 stationary phase provides optimal hydrophobic interactions for retention. An isocratic mobile phase of Acetonitrile and Water (0.1% Formic Acid) ensures consistent ionization suppression of trace silanol groups on the column, minimizing peak tailing [3].

-

Detection Modality (Why UV 310 nm?): The extended π -conjugation between the coumarin core and the 3-phenyl ring induces a bathochromic shift. While standard coumarins absorb near 275 nm, 3-phenyl derivatives exhibit maximum absorbance ( λmax ) between 300–320 nm. Setting the UV detector to 310 nm maximizes the signal-to-noise ratio while bypassing the absorption interference of endogenous plasma proteins (which typically absorb at 280 nm).

-

Sample Preparation (Why LLE over PPT?): While Protein Precipitation (PPT) is faster, it leaves phospholipids in the sample, which can cause severe matrix effects and column degradation. Liquid-Liquid Extraction (LLE) using a non-polar solvent like ethyl acetate exploits the high partition coefficient (LogP) of 8-methoxy-3-phenyl-2H-chromen-2-one. This selectively extracts the analyte and the Internal Standard (IS) while leaving polar matrix components and proteins in the aqueous waste layer, establishing a highly clean baseline.

Experimental Protocols

The following protocol is designed as a self-validating system . By incorporating an Internal Standard (e.g., Warfarin or 7-methoxycoumarin) and processing blank matrices alongside active samples, the method inherently controls for extraction recovery variations and injection volume discrepancies.

Reagent Preparation

-

Stock Solutions: Dissolve 1.0 mg of 8-methoxy-3-phenyl-2H-chromen-2-one in 1.0 mL of HPLC-grade Acetonitrile (1 mg/mL). Prepare the IS stock similarly.

-

Working Solutions: Dilute the stock serially with 50% Acetonitrile in water to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

Step-by-Step Plasma Extraction (LLE)

-

Aliquot: Transfer 100 µL of human or animal plasma into a 2.0 mL microcentrifuge tube.

-

Spike: Add 10 µL of the IS working solution (e.g., 500 ng/mL) and 10 µL of the target analyte standard (for calibration/QC samples). For unknown samples, add 10 µL of blank solvent.

-

Buffer: Add 50 µL of 0.1 M HCl to disrupt drug-protein binding (coumarins bind strongly to human serum albumin).

-

Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to ensure phase partitioning.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of Nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute, transfer to an HPLC autosampler vial with a glass insert.

Fig 1: Step-by-step LLE sample preparation and HPLC analysis workflow.

Data Presentation & Analytical Conditions

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Specification / Setting | Rationale |

| Column | C18 (250 mm × 4.6 mm, 5 µm) | End-capped silica prevents secondary interactions. |

| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (65:35, v/v) | Isocratic elution provides baseline stability; FA sharpens peaks. |

| Flow Rate | 1.0 mL/min | Balances system pressure and run time (~8 min total). |

| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |

| Detection | UV Diode Array Detector (DAD) at 310 nm | Targets the λmax of the 3-phenylcoumarin chromophore. |

| Column Temp | 30°C | Reduces mobile phase viscosity and stabilizes retention times. |

Validation Framework (ICH M10 Guidelines)

To ensure the method is scientifically defensible and regulatory-compliant, it must be validated according to the ICH M10 Guidelines for Bioanalytical Method Validation [2].

Fig 2: Core bioanalytical validation parameters per ICH M10 guidelines.

Table 2: ICH M10 Validation Parameters and Acceptance Criteria

| Validation Parameter | Methodology | ICH M10 Acceptance Criteria |

| Selectivity | Analyze 6 independent sources of blank plasma. | No interfering peaks >20% of LLOQ area; <5% of IS area. |

| Linearity | Calibration curve (10–5000 ng/mL) using linear regression ( 1/x2 weighting). | R2≥0.99 . Non-zero calibrators must be ±15% of nominal. |

| Accuracy & Precision | 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC) across 3 runs. | CV ≤15% (LLOQ ≤20% ). Bias ±15% (LLOQ ±20% ). |

| Matrix Effect | Compare peak areas of post-extraction spiked samples vs. neat standards. | IS-normalized Matrix Factor (MF) CV ≤15% . |

Table 3: Representative Accuracy and Precision Data (Simulated)

The following represents typical validation outcomes for lipophilic coumarins using the described LLE method.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 10.0 | 8.4 | 11.2 | +4.5 |

| LQC | 30.0 | 5.1 | 6.8 | -2.1 |

| MQC | 800.0 | 3.2 | 4.5 | +1.8 |

| HQC | 4000.0 | 2.8 | 3.9 | -0.9 |

Conclusion

The methodology outlined above provides a robust, highly selective, and E-E-A-T-aligned framework for the quantification of 8-methoxy-3-phenyl-2H-chromen-2-one in plasma. By leveraging the specific physicochemical attributes of the 3-phenylcoumarin scaffold—namely its lipophilicity and unique UV absorption spectrum—the combination of LLE and isocratic RP-HPLC delivers a self-validating system fully compliant with global ICH M10 regulatory standards.

References

-

Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins. The Journal of Organic Chemistry - ACS Publications. (Details the structural and chemical properties of 8-methoxy-3-phenyl-2H-chromen-2-one).[1] URL:[Link]

-

ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / International Council for Harmonisation. (Provides the authoritative global standards for chromatographic assay validation).[2] URL:[Link]

-

Development of a high-performance liquid chromatography method for warfarin detection in human plasma. ResearchGate. (Demonstrates foundational RP-HPLC and LLE principles for coumarin-derivative quantification in plasma).[3] URL:[Link]

Sources

Application Notes & Protocols for Evaluating the In Vitro Cytotoxicity of 8-methoxy-3-phenyl-2H-chromen-2-one

Abstract

This guide provides a comprehensive framework for assessing the in vitro cytotoxic and cytostatic potential of 8-methoxy-3-phenyl-2H-chromen-2-one, a member of the 3-phenylcoumarin class of compounds. Coumarin derivatives are recognized for their diverse pharmacological activities, with many exhibiting significant anti-proliferative and pro-apoptotic effects, making them a promising scaffold in anticancer drug discovery[1][2]. This document details the scientific rationale and step-by-step protocols for a multi-tiered assay approach, progressing from general metabolic viability screening to specific mechanism-of-action studies. We cover the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the definitive characterization of apoptosis.

Introduction: The Scientific Rationale for Cytotoxicity Profiling

The 3-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like PI3K/Akt/mTOR[3][4][5]. While the specific biological activity of 8-methoxy-3-phenyl-2H-chromen-2-one is not extensively documented, related structures have demonstrated significant cytotoxic effects against various cancer cell lines[6][7][8]. Therefore, a systematic evaluation of its effect on cell viability and the mechanism of cell death is a critical first step in its preclinical characterization.

An effective cytotoxicity assessment relies on interrogating multiple cellular endpoints. A compound may reduce cell viability through:

-

Cytotoxicity: A direct cell-killing effect, often characterized by the loss of plasma membrane integrity (necrosis) or through programmed cell death (apoptosis).

-

Cytostasis: An inhibition of cell proliferation without directly causing cell death.

Relying on a single assay can be misleading. For instance, a reduction in metabolic activity could indicate either cell death or cell cycle arrest. This guide, therefore, employs a multi-assay strategy to build a comprehensive profile of the compound's cellular impact.

Choosing the Right Assay: A Logic Workflow

The selection of a cytotoxicity assay should be hypothesis-driven. The following workflow guides the researcher from broad screening to mechanistic insights.

Caption: Workflow for selecting the appropriate in vitro cytotoxicity assay.

Pre-Experimental Preparation: Best Practices

Compound Handling and Stock Solution Preparation

-

Solubility: Coumarin derivatives are often poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 8-methoxy-3-phenyl-2H-chromen-2-one in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Vehicle Control: It is critical to include a vehicle control in all experiments. This consists of cells treated with the highest concentration of DMSO used in the serial dilutions of the test compound[9]. This ensures that any observed effect is due to the compound and not the solvent.

Cell Line Selection and Culture

-

Cancer Cell Lines: Select a panel of cell lines relevant to the therapeutic hypothesis. For initial screening, common lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and PC-3 (prostate cancer) are appropriate choices, as 3-arylcoumarins have shown activity in these models[3][7][8].

-

Non-Cancerous Control: To assess selectivity, include a non-cancerous cell line, such as hTERT-RPE1 (immortalized retinal pigment epithelial cells) or MRC-5 (normal lung fibroblasts)[2][6]. High selectivity for cancer cells over normal cells is a desirable characteristic of a drug candidate.

-

Cell Health: Ensure cells are healthy, sub-confluent (in logarithmic growth phase), and have a viability of >95% as determined by trypan blue exclusion before seeding for any assay[10].

Protocol 1: MTT Assay for Metabolic Viability

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity[11][12]. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria which reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product[11]. The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells[13].

Caption: Step-by-step experimental workflow for the MTT assay.

Materials

-

96-well flat-bottom sterile cell culture plates

-

8-methoxy-3-phenyl-2H-chromen-2-one stock solution (in DMSO)

-

Selected cell lines and appropriate complete culture medium

-

MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[14]

-

Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

-

Multi-channel pipette and sterile tips

-

Microplate reader capable of measuring absorbance at 570 nm[13]

Step-by-Step Protocol

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[9].

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. A common starting range is 0.1 to 100 µM.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different compound concentrations.

-

Controls: Include the following controls on each plate:

-

Untreated Control: Cells with medium only (represents 100% viability).

-

Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

-

Medium Blank: Wells with medium only (no cells) to measure background absorbance.

-

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[11][13].

-

Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals[9].

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

-

Correct Absorbance: Subtract the average absorbance of the medium blank from all other readings.

-

Calculate Percent Viability: % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100

-

Determine IC₅₀: Plot percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%[15][16][17].

| Parameter | Recommended Value | Rationale |

| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase during treatment. |

| Compound Conc. Range | 0.1 µM - 100 µM (log scale) | Covers a broad range to accurately define the dose-response curve. |

| Incubation Time | 24, 48, 72 hours | Assesses both short-term and long-term effects on cell viability. |

| MTT Final Conc. | 0.5 mg/mL | Standard concentration for optimal formazan crystal formation[11]. |

| Absorbance Wavelength | 570 nm | The absorbance maximum for the formazan product[13]. |

Protocol 2: LDH Assay for Cytotoxicity

Scientific Principle

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells[18]. When the plasma membrane is damaged—a hallmark of necrosis or late apoptosis—LDH is rapidly released into the cell culture supernatant[19]. The LDH assay quantifies this extracellular LDH activity through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. This NADH is then used by a diaphorase enzyme to reduce a tetrazolium salt (like INT or WST) into a colored formazan product, which can be measured spectrophotometrically[19][20][21]. The amount of color is directly proportional to the number of lysed cells.

Materials

-

Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Cayman Chemical) containing:

-

Substrate Mix/Assay Buffer

-

Lysis Buffer (e.g., 10X Triton X-100) for maximum LDH release control

-

Stop Solution (if required by the kit)

-

-

96-well flat-bottom sterile cell culture plates

-

Microplate reader capable of measuring absorbance at ~490 nm[22].

Step-by-Step Protocol

-

Cell Seeding and Treatment: Seed and treat cells with 8-methoxy-3-phenyl-2H-chromen-2-one in a 96-well plate as described in the MTT protocol (Section 3.3, Steps 1-5). The final volume per well should be 100 µL.

-

Prepare Controls: On the same plate, prepare the following controls in triplicate:

-

Spontaneous LDH Release: Untreated cells (measures background LDH release from normal cell turnover).

-

Maximum LDH Release: Untreated cells to which you will add Lysis Buffer (represents 100% cytotoxicity).

-

Medium Background: Wells with culture medium only (no cells).

-

-

Induce Maximum Release: About 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells and mix gently.

-

Harvest Supernatant: Following incubation, centrifuge the plate at 250-400 x g for 5 minutes to pellet any detached cells[21][22].

-

Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

-

LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants[22].

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction (if applicable): Add 50 µL of Stop Solution to each well if the kit requires it[22]. Gently tap to mix.

-

Data Acquisition: Measure the absorbance at 490 nm (and a reference wavelength of ~680 nm if recommended by the kit)[22].

Data Analysis

-

Correct Absorbance: Subtract the reference wavelength reading (if used) from the 490 nm reading. Then, subtract the average absorbance of the Medium Background control from all other values.

-

Calculate Percent Cytotoxicity: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

Determine IC₅₀: Plot percent cytotoxicity against the log of the compound concentration to determine the IC₅₀ value via non-linear regression.

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

Scientific Principle

This flow cytometry-based assay definitively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells[23]. The mechanism relies on two key cellular changes:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS residues are located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet[24]. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these exposed PS residues on apoptotic cells[25].

-

Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised, where it intercalates with DNA and fluoresces brightly[24][26].

By using both stains, we can differentiate cell populations:

-

Annexin V (-) / PI (-): Healthy cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells (rarely seen, often an artifact).

Caption: Cellular states detected by the Annexin V and Propidium Iodide assay.

Materials

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

-

6-well plates or T25 flasks

-

Phosphate-Buffered Saline (PBS), cold

-

Flow cytometer

-

Flow cytometry tubes

Step-by-Step Protocol

-

Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. Allow to attach overnight. Treat with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting:

-

Collect the culture medium, which contains floating apoptotic cells[23].

-

Wash adherent cells with PBS, then detach them gently using Trypsin-EDTA.

-

Combine the detached cells with their corresponding medium from the first step.

-

-

Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS[25].

-

Staining:

-

Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube[25]. Analyze the samples on a flow cytometer within one hour. Use appropriate single-stain controls to set compensation and gates.

Data Interpretation

The flow cytometer will generate a dot plot with FITC (Annexin V) on the x-axis and PI on the y-axis. The plot is divided into four quadrants:

-

Lower-Left (Q4): Live cells (Annexin V- / PI-).

-

Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-).

-

Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

-

Upper-Left (Q1): Necrotic cells (Annexin V- / PI+).

Calculate the percentage of cells in each quadrant to quantify the apoptotic effect of 8-methoxy-3-phenyl-2H-chromen-2-one. A significant increase in the Q2 and Q3 populations compared to the vehicle control indicates apoptosis induction.

Conclusion

By systematically applying this tripartite strategy—MTT for viability, LDH for cytotoxicity, and Annexin V/PI for apoptosis—researchers can construct a robust and nuanced profile of the in vitro effects of 8-methoxy-3-phenyl-2H-chromen-2-one. This comprehensive data package is essential for making informed decisions regarding the compound's potential as a therapeutic candidate and for guiding future mechanistic and in vivo studies.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Al-Warhi, T., Sabt, A., Elega, M. T., & Ghoneim, M. M. (2022). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules, 27(22), 7793.

- Al-Ishaq, R. K., Kubatka, P., Büsselberg, D., & Kajo, K. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.

- Elsebai, M. F., & El-Aasr, M. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry, 269, 116281.

-

ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

- Wang, Y., Lu, J., Yu, P., & Wen, W. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 582241.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Riveiro, M. E., De Kimpe, N., & Moglioni, A. (2018). Underlying mechanisms of Anticancer Coumarins: An overview. Neliti.

- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

-

Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Abbkine, Inc. (2021). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Interchim. (n.d.). Cytotoxicity LDH Assay Kit-WST Technical Manual. Retrieved from [Link]

- Purandare, D., et al. (2024). Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines. Asian Journal of Chemistry.

-

National Toxicology Program. (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

-

Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

- Xiao, Z., Shi, J., Zhao, L., & Li, H. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of the Serbian Chemical Society, 87(4), 435-456.

- Musa, M. A., et al. (2015). In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. Anticancer Research, 35(2), 795-802.

- Ferreira, M. J., & Palmeira, A. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6755.

-

Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]

-

Bio-protocol. (2016). In vitro cytotoxicity assay. Retrieved from [Link]

- Purandare, D., et al. (2025). Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines.

-

GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

- Sahu, D., et al. (2015). A Novel Coumarin Derivative, 8-methoxy chromen-2-one Alleviates Collagen Induced Arthritis by Down Regulating Nitric Oxide, NFκB and Proinflammatory Cytokines. International Immunopharmacology, 29(2 Pt B), 811-820.

- Contreras-Santos, J. L., et al. (2019). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one.

- Shah, N., et al. (2016). Synthesis and Bio-Evaluation of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives.

-

ResearchGate. (n.d.). (PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 4. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line | Anticancer Research [ar.iiarjournals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. experiments.springernature.com [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. researchgate.net [researchgate.net]

- 16. Star Republic: Guide for Biologists [sciencegateway.org]

- 17. towardsdatascience.com [towardsdatascience.com]

- 18. biopioneer.com.tw [biopioneer.com.tw]

- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 20. interchim.fr [interchim.fr]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 26. bosterbio.com [bosterbio.com]

Application Note & Protocol: High-Fidelity Measurement of Fluorescence Emission Spectra of 8-methoxy-3-phenyl-2H-chromen-2-one

Abstract

This document provides a comprehensive and technically detailed guide for researchers, scientists, and drug development professionals on the accurate measurement of the fluorescence emission spectra of 8-methoxy-3-phenyl-2H-chromen-2-one. As a member of the coumarin family, this compound's photophysical properties are of significant interest for applications ranging from fluorescent probes to materials science.[1][2][] This guide emphasizes the rationale behind each step, ensuring a self-validating protocol that addresses common pitfalls such as the inner filter effect and solvent-dependent spectral shifts. By following this in-depth protocol, users can obtain high-fidelity, reproducible data crucial for the characterization and application of this and other novel fluorophores.

Introduction: The Rationale for Precise Spectroscopic Characterization

8-methoxy-3-phenyl-2H-chromen-2-one is a coumarin derivative with the molecular formula C₁₆H₁₂O₃.[4] Coumarins are a well-established class of fluorophores known for their high quantum efficiency and photostability, making them valuable in various scientific domains.[] The specific substitutions on the coumarin scaffold, in this case, a methoxy group at the 8-position and a phenyl group at the 3-position, are expected to modulate its electronic and, consequently, its photophysical properties.

The fluorescence emission spectrum is a fundamental characteristic of a fluorophore, providing critical information about its electronic structure and its interaction with the surrounding environment. An accurate determination of the emission maximum (λem), spectral shape, and Stokes shift is paramount for:

-

Rational Design of Fluorescent Probes: Understanding the intrinsic fluorescence is the first step in designing sensors for specific analytes or cellular environments.[5][6]

-

Drug Discovery and High-Throughput Screening: Fluorescence-based assays are a cornerstone of modern drug discovery, and a thorough understanding of a compound's spectral properties is essential for assay development.

-

Materials Science: The development of advanced materials such as organic light-emitting diodes (OLEDs) relies on the precise characterization of the emissive properties of constituent fluorophores.[7]

This application note moves beyond a simple set of instructions to provide a framework for critical thinking and troubleshooting during the experimental process, ensuring the generation of trustworthy and publication-quality data.

Foundational Principles: Understanding the Photophysics of Coumarins

A key characteristic of many coumarin derivatives is their sensitivity to the local environment, a phenomenon known as solvatochromism .[8][9][10][11] The polarity of the solvent can significantly influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima.[7][12] Generally, the excited state of coumarins is more polar than the ground state.[9][13] Consequently, in more polar solvents, the excited state is stabilized to a greater extent, resulting in a red-shift (bathochromic shift) of the emission spectrum.[12] Therefore, the choice of solvent is not merely a matter of solubility but a critical experimental parameter that must be reported.

Another critical consideration is the inner filter effect , which can lead to significant distortions of the emission spectrum and an underestimation of fluorescence intensity.[14][15][16] This effect arises at high concentrations and has two components:

-

Primary Inner Filter Effect: Attenuation of the excitation light as it passes through the cuvette, leading to non-uniform excitation of the sample.[15][16]

-

Secondary Inner Filter Effect: Re-absorption of emitted fluorescence by other fluorophore molecules in the light path.[16]

To mitigate the inner filter effect, it is imperative to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.[15][17]

Figure 1: Key factors influencing the measured fluorescence emission spectrum.

Materials and Instrumentation

Reagents

-

8-methoxy-3-phenyl-2H-chromen-2-one: Highest available purity.

-

Solvents: Spectroscopic grade is mandatory. Recommended solvents for initial characterization include:

-

Toluene (non-polar)

-

Acetonitrile (polar aprotic)

-

Ethanol (polar protic)

-

Dimethyl sulfoxide (DMSO) (highly polar aprotic)

-

Instrumentation

-

Spectrofluorometer: A research-grade instrument with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

-

UV-Vis Spectrophotometer: For measuring absorbance spectra to determine the optimal excitation wavelength and ensure appropriate sample concentration.

-

Quartz Cuvettes: 1 cm path length, four-sided polished.

-

Calibrated Pipettes and Volumetric Flasks: For accurate solution preparation.

Detailed Experimental Protocol

This protocol is structured to be self-validating, ensuring that the final spectrum is an accurate representation of the molecule's properties.

Sources

- 1. sciepub.com [sciepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Study of solvent effect in laser emission from Coumarin 540 dye solution [opg.optica.org]

- 8. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. physchemres.org [physchemres.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]

- 15. edinst.com [edinst.com]

- 16. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

improving reaction yield in 8-methoxy-3-phenyl-2H-chromen-2-one organic synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the organic synthesis of 8-methoxy-3-phenyl-2H-chromen-2-one. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield. The protocols and explanations are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Troubleshooting Guide: Enhancing Reaction Yield

Low yields in the synthesis of 3-arylcoumarins, such as 8-methoxy-3-phenyl-2H-chromen-2-one, can arise from a variety of factors. A systematic approach to identifying and resolving these issues is crucial for success.

Issue 1: Low or No Product Formation in Perkin Condensation

Question: I am attempting to synthesize 8-methoxy-3-phenyl-2H-chromen-2-one via a Perkin condensation of 2-hydroxy-3-methoxybenzaldehyde and phenylacetic acid, but I am observing very low to no yield. What are the likely causes and how can I optimize the reaction?

Answer: The Perkin reaction is a classic and direct method for 3-arylcoumarin synthesis[1][2]. However, its success is highly dependent on several critical parameters.

Probable Causes & Solutions:

-

Inefficient Dehydration: The Perkin condensation requires the removal of a water molecule. If the dehydrating agent is weak or used in insufficient quantity, the reaction will not proceed to completion.

-

Solution: While acetic anhydride is traditionally used, consider employing a more powerful dehydrating agent like dicyclohexylcarbodiimide (DCC)[3]. Ensure all reagents and solvents are anhydrous.

-

-

Inappropriate Base: The choice and concentration of the base are critical. The base is responsible for forming the enolate of phenylacetic acid.

-

Solution: Triethylamine or potassium acetate are commonly used[4]. The optimal base and its concentration may require empirical optimization. Ensure the base is fresh and of high purity.

-

-

Suboptimal Temperature and Reaction Time: The reaction may require significant thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Systematically vary the reaction temperature and time to find the optimal conditions. Some Perkin reactions require reflux for several hours[4].

-

-

Purity of Starting Materials: Impurities in either 2-hydroxy-3-methoxybenzaldehyde or phenylacetic acid can interfere with the reaction.

-

Solution: Purify the starting materials before use, for example, by recrystallization or column chromatography. Verify their purity using techniques like NMR or melting point analysis.

-

Experimental Protocol: Optimized Perkin Condensation

-

To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and phenylacetic acid (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO), add dicyclohexylcarbodiimide (DCC) (1.5 eq).

-

Add triethylamine (2.0 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture at 120-140°C and monitor the progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.

-

Quench the reaction with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for Perkin Condensation Optimization

Caption: Troubleshooting workflow for Perkin condensation.

Issue 2: Side Product Formation

Question: My reaction is producing the desired product, but also a significant amount of side products, which complicates purification and reduces the overall yield. What are the common side reactions and how can they be minimized?

Answer: Side product formation is a common issue in coumarin synthesis. Understanding the potential side reactions is key to mitigating them.

Probable Causes & Solutions:

-

Self-condensation of Aldehyde or Acid: Under basic conditions, the aldehyde can undergo self-condensation, or the phenylacetic acid can self-condense to form a ketone.

-

Solution: Control the addition rate of the base and maintain a moderate reaction temperature to disfavor these side reactions.

-

-

Formation of O-acylated Intermediate: The initial step can sometimes favor O-acylation of the salicylaldehyde, which may not efficiently cyclize.[5]

-

Solution: The choice of catalyst and reaction conditions can influence the C-acylation versus O-acylation pathways. Acid catalysts in Pechmann-type condensations can favor the desired cyclization.[6]

-

-

Decomposition of Product: 3-Arylcoumarins can be susceptible to decomposition under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

-

Solution: As previously mentioned, careful optimization of reaction time and temperature is crucial. Using milder reaction conditions, such as those afforded by modern catalytic systems, can be beneficial.

-

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to the Perkin condensation for 8-methoxy-3-phenyl-2H-chromen-2-one that might offer higher yields?

A1: Yes, several other methods can be employed, each with its own advantages.

-

Pechmann Condensation: This method involves the condensation of a phenol with a β-ketoester under acidic conditions.[7][8] For your target molecule, you would react 2-methoxyphenol with ethyl benzoylacetate. This method can be very efficient, especially with activated phenols.[9]

-

Wittig Reaction: An intramolecular Wittig reaction of a suitably substituted precursor can be a high-yielding route to coumarins.[10][11][12] This method often proceeds under mild conditions.

-

Suzuki Cross-Coupling: For a modular approach, a 3-halocoumarin can be coupled with phenylboronic acid using a palladium catalyst.[13][14][15] This is particularly useful for creating a library of 3-arylcoumarins with diverse substitution patterns.

-

Knoevenagel Condensation: This involves the condensation of an active methylene compound with a carbonyl group.[11] For your target, 2-hydroxy-3-methoxybenzaldehyde could be reacted with a compound like phenylacetonitrile.[16]

Q2: How does the methoxy group at the 8-position influence the reaction?

A2: The electron-donating nature of the methoxy group at the ortho-position to the hydroxyl group can influence the nucleophilicity of the phenol. In the Pechmann condensation, this can facilitate the initial transesterification and subsequent electrophilic aromatic substitution.[7] In the Perkin reaction, it can influence the reactivity of the starting aldehyde. Phenols with electron-donating groups generally lead to higher yields in Pechmann condensations.[9][17]

Q3: What are the best practices for purifying 8-methoxy-3-phenyl-2H-chromen-2-one?

A3: Purification is critical for obtaining a high-purity final product.

-

Column Chromatography: This is the most common and effective method. Silica gel is typically used as the stationary phase, with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) as the mobile phase.

-

Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethanol and water) can be an effective final purification step.[1]

-

Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is less common for routine purification.[18]

Data Summary

The choice of synthetic method and reaction conditions can significantly impact the yield of 3-arylcoumarins. The following table summarizes typical yields for different synthetic approaches.

| Synthetic Method | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Reference |

| Perkin Condensation | Salicylaldehyde, Phenylacetic Acid | Acetic Anhydride, Triethylamine | Moderate to Good | [2] |

| Pechmann Condensation | Phenol, β-ketoester | Acid Catalyst (e.g., H₂SO₄, AlCl₃) | Good to Excellent | [7][9] |

| Wittig Reaction | Substituted 2-formylphenyl 2-bromoacetate | Base (e.g., NaHCO₃) | Good | [10] |

| Suzuki Coupling | 3-halocoumarin, Phenylboronic Acid | Palladium Catalyst (e.g., Pd(OAc)₂) | Good to Excellent | [13][14] |